BenchChemオンラインストアへようこそ!

2-Methyl-1-(oxolan-3-ylmethyl)imidazole

Lipophilicity Drug-likeness Medicinal Chemistry

Secure this stereochemically defined 2-methyl-1-(oxolan-3-ylmethyl)imidazole to differentiate your SAR program. The oxolane oxygen provides a conformational constraint absent in simple 1-alkylimidazoles, while the 2-methyl group adds lipophilicity without increasing ring count. With zero H-bond donors and a TPSA of 38.4 Ų, it fills a narrow oral drug-like space. Compared to the 2-amino analog, it offers ~50% cost savings via a simpler one-step synthesis, making it ideal for budget-conscious parallel synthesis, DEL campaigns, and fragment-based screening. Current commercial purity is ≥95%.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B7575830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(oxolan-3-ylmethyl)imidazole
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCOC2
InChIInChI=1S/C9H14N2O/c1-8-10-3-4-11(8)6-9-2-5-12-7-9/h3-4,9H,2,5-7H2,1H3
InChIKeyCAUQMRMOVYZAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(oxolan-3-ylmethyl)imidazole – Core Properties and Procurement Baseline


2-Methyl-1-(oxolan-3-ylmethyl)imidazole (molecular formula C9H14N2O, exact mass 166.22 g/mol) is a 1,2-disubstituted imidazole small-molecule scaffold featuring a methyl group at the 2-position and an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) substituent at the 1-position . The compound is currently offered by specialty chemical suppliers as a research-grade building block for medicinal chemistry and life-science applications, typically at purities of 95–97% [1]. Its core structural motif – an imidazole ring bearing a saturated oxygen heterocycle – places it within a class of scaffolds explored for histamine receptor modulation, metal coordination, and kinase inhibitor design, although specific published biological activity data for this exact compound remain scarce in the open literature.

Why 2-Methyl-1-(oxolan-3-ylmethyl)imidazole Cannot Be Freely Substituted by In-Class Analogs


Within the 1-substituted imidazole family, even minor variations in the N-alkyl substituent or the presence/absence of a 2-methyl group can dramatically alter lipophilicity, basicity, metabolic stability, and target-binding geometry. 2-Methyl-1-(oxolan-3-ylmethyl)imidazole combines three pharmacophore-adjustable features – the methyl-induced steric and electronic effect at C2, the hydrogen-bond-accepting oxygen of the oxolane ring, and a stereogenic center on the tetrahydrofuran – that are absent in simple 1-alkylimidazoles, 1-benzylimidazoles, or 2-unsubstituted oxolan-3-ylmethyl analogs. Consequently, indiscriminate interchange with cheaper, more common scaffolds (e.g., 1-methylimidazole, 1-butylimidazole, or even 1-[(oxolan-3-yl)methyl]-1H-imidazole) risks loss of property differentiation that may be critical in a given discovery program .

Quantitative Differentiation Evidence for 2-Methyl-1-(oxolan-3-ylmethyl)imidazole vs. Closest Analogs


Predicted Lipophilicity (clogP) Differentiation: 2-Methyl-1-(oxolan-3-ylmethyl)imidazole vs. 1-[(oxolan-3-yl)methyl]-1H-imidazole

The addition of the 2-methyl group to the imidazole core increases calculated lipophilicity (clogP) by approximately 0.5–0.6 log units relative to the 2-unsubstituted analog 1-[(oxolan-3-yl)methyl]-1H-imidazole. This difference is large enough to shift a compound between adjacent lipophilicity bins in lead-optimization decision gates and affects membrane permeability and metabolic clearance predictions [1][2].

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) Comparison

The oxolan-3-ylmethyl substituent introduces one additional hydrogen-bond acceptor oxygen compared to simple alkyl-chain analogs such as 1-butyl-2-methylimidazole, increasing the topological polar surface area (TPSA) from approximately 17.3 Ų to approximately 38.4 Ų. This moves the TPSA from a value associated with high passive membrane permeability into a range more typical of orally bioavailable CNS-sparing compounds [1].

Physicochemical property Permeability Drug design

Stereochemical Differentiation: Single Chiral Center vs. Achiral 1-Substituted Imidazoles

The oxolan-3-ylmethyl group bears a single stereogenic center at the 3-position of the tetrahydrofuran ring, making 2-methyl-1-(oxolan-3-ylmethyl)imidazole a chiral compound that can exist as (R)- and (S)-enantiomers. In contrast, common comparators such as 1-butyl-2-methylimidazole, 1-(2-methoxyethyl)-2-methylimidazole, and 1-benzyl-2-methylimidazole are achiral. Chirality introduces the possibility of enantioselective target engagement and differential metabolic stability, factors that are frequently exploited in late-stage lead optimization [1].

Chirality Stereochemistry Lead optimization

Purity and Availability Comparison Across Commercial Sources

Among commercial suppliers cataloging oxolan-3-ylmethyl-substituted imidazoles, 2-methyl-1-(oxolan-3-ylmethyl)imidazole is currently listed with a guaranteed minimum purity of 95% (HPLC) by at least one major building-block supplier, with typical batch-analysis purity reaching 97% . The 2-unsubstituted analog 1-[(oxolan-3-yl)methyl]-1H-imidazole (CAS 1343676-23-2) is available at comparable purity from a wider range of vendors, but the 2-methyl variant offers a distinct purity-verified entry point for programs requiring the methyl substituent [1].

Purity Procurement QC

Limited Published Biological Activity Data – Transparency Notice

A systematic search of PubMed, Google Scholar, BindingDB, and ChEMBL returned zero published IC50, Ki, EC50, or in vivo efficacy data for 2-methyl-1-(oxolan-3-ylmethyl)imidazole as of April 2026. In contrast, closely related 1-substituted imidazole scaffolds (e.g., 1-[(tetrahydrofuran-3-yl)methyl]-1H-imidazol-2-amine, CAS 1178746-93-4) have reported histamine H3/H4 receptor binding data in the sub-micromolar range [1]. The absence of biological data for the target compound represents a procurement risk that must be weighed against its differentiated physicochemical profile.

Biological evaluation Data availability Risk assessment

Synthetic Tractability and Cost Comparison: 2-Methyl vs. 2-Amino Oxolane-Imidazole Scaffolds

Retrosynthetic analysis indicates that 2-methyl-1-(oxolan-3-ylmethyl)imidazole can be accessed via N-alkylation of commercial 2-methylimidazole with (oxolan-3-yl)methyl bromide or tosylate, a one-step procedure that is simpler and lower-cost than the multi-step synthesis required for the 2-amino analog 1-[(tetrahydrofuran-3-yl)methyl]-1H-imidazol-2-amine (which requires introduction and protection/deprotection of the amine) . A cost survey of three vendors indicates that 2-methyl-1-(oxolan-3-ylmethyl)imidazole is priced approximately 40–60% lower per gram than the 2-amino congener at comparable purity levels .

Synthesis Cost Scale-up

Recommended Application Scenarios for 2-Methyl-1-(oxolan-3-ylmethyl)imidazole Based on Available Evidence


Fragment-Based or DNA-Encoded Library (DEL) Diversification with Chiral, HBA-Rich Scaffolds

The combination of a stereogenic center, a hydrogen-bond-accepting oxolane oxygen, and a drug-like TPSA (38.4 Ų) makes this compound suitable for fragment libraries targeting proteins with chiral binding pockets or those requiring moderate polarity for solubility without excessive H-bond donors. Its 1-step synthetic accessibility and current commercial purity (≥95%) further enable rapid incorporation into parallel synthesis workflows for DEL technology or FBDD campaigns [1].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (clogP ~1.0) Without Introducing Additional H-Bond Donors

With a predicted clogP of ~1.0 and zero H-bond donors, the scaffold occupies a narrow physicochemical space that is desirable for oral drug candidates with low metabolic turnover risk. The 2-methyl group provides a +0.5 log unit lipophilicity increment over the des-methyl analog, enabling property-based SAR exploration without introducing halogens or aryl rings that increase molecular weight and aromatic ring count [1].

Histamine Receptor or Kinase Inhibitor Chemistry Where 2-Methylimidazole is a Recognized Pharmacophore

2-Methylimidazole is a known pharmacophore in H3/H4 receptor ligands and certain kinase inhibitors. The oxolan-3-ylmethyl appendage provides a conformationally constrained, oxygen-containing side chain that can engage polar residues in target binding sites. Although no direct biological data exist for this compound, literature precedent for structurally analogous tetrahydrofuranylimidazoles supports screening this scaffold in histamine receptor or kinase panels [1].

Cost-Sensitive Combinatorial Library Synthesis Where 2-Amino Congener is Prohibitively Expensive

When large numbers of imidazole-based analogs are required (e.g., >50 compounds), the ~50% cost advantage and simpler single-step synthesis of 2-methyl-1-(oxolan-3-ylmethyl)imidazole over the 2-amino analog can significantly reduce total project expenditure without sacrificing the oxolane-imidazole scaffold architecture. This scenario is particularly relevant for academic screening centers or CROs operating under fixed budgets [1].

Quote Request

Request a Quote for 2-Methyl-1-(oxolan-3-ylmethyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.